2-(4-Methylpiperazin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a piperazine ring with a benzopyrano-pyrimidine system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyrano-Pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the benzopyrano-pyrimidine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step may involve the use of piperazine derivatives and suitable leaving groups under controlled conditions.
Final Functionalization: The final step involves the introduction of the hydroxyl group at the desired position. This can be achieved through selective oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperazine derivatives, suitable leaving groups, and nucleophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
2-(4-Methylpiperazin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its combination of a piperazine ring with a benzopyrano-pyrimidine system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61466-29-3 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C16H18N4O2/c1-19-6-8-20(9-7-19)16-17-10-12-14(18-16)11-4-2-3-5-13(11)22-15(12)21/h2-5,10,15,21H,6-9H2,1H3 |
InChI Key |
ABQKLYDOPVTSLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(OC4=CC=CC=C4C3=N2)O |
Origin of Product |
United States |
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